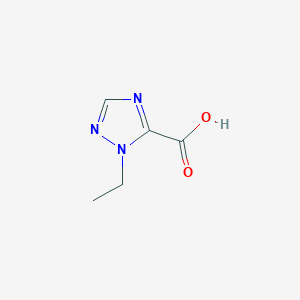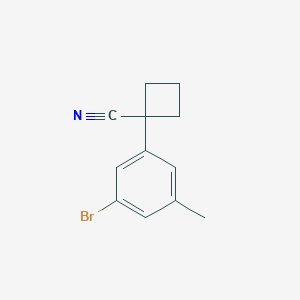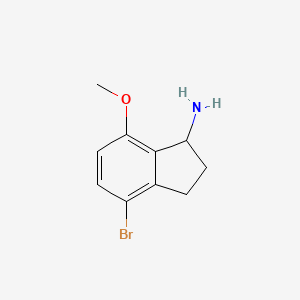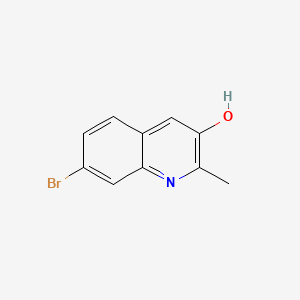![molecular formula C10H23N3O2Si B13580165 (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group, a tert-butyldimethylsilyl-protected hydroxyl group, and a chiral center at the third carbon. These functional groups make it a versatile intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide as the nucleophile.
Chiral Center Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in THF (tetrahydrofuran).
Major Products
Oxidation: (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butanal.
Reduction: (3R)-4-amino-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol.
Substitution: (3R)-4-azido-3-hydroxybutan-1-ol.
Aplicaciones Científicas De Investigación
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of azido group reactivity in biological systems.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming triazoles.
Hydroxyl Group: Can undergo various modifications, making it a versatile intermediate.
Chiral Center: Provides stereochemical complexity, which is crucial in the synthesis of enantiomerically pure compounds.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4-azido-3-hydroxybutan-1-ol: Lacks the tert-butyldimethylsilyl protection.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a carbamate group instead of an azido group.
tert-Butyl carbamate: Simpler structure with a carbamate group.
Uniqueness
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is unique due to the combination of its azido group, protected hydroxyl group, and chiral center, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C10H23N3O2Si |
|---|---|
Peso molecular |
245.39 g/mol |
Nombre IUPAC |
(3R)-4-azido-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H23N3O2Si/c1-10(2,3)16(4,5)15-9(6-7-14)8-12-13-11/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Clave InChI |
PDHJSLCLDGDCKR-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H](CCO)CN=[N+]=[N-] |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCO)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)



![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)


